molecular formula C4Cl2F4O B15166776 2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran CAS No. 202479-69-4

2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran

Cat. No.: B15166776
CAS No.: 202479-69-4
M. Wt: 210.94 g/mol
InChI Key: FAPGXFTXTXGRIM-UHFFFAOYSA-N
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Description

2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran is a chemical compound with a unique structure that includes both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinated and chlorinated reagents in the presence of a catalyst to facilitate the formation of the desired compound. The reaction conditions often include specific temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced technologies and equipment ensures the efficient production of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.

    Industry: Used in the production of specialized materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran exerts its effects involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows it to participate in various chemical reactions, influencing the pathways and processes in which it is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-3,3,3-trifluoropropionic acid: This compound shares some structural similarities but differs in its functional groups and applications.

    2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound with different properties and uses.

    4,5-Dichloro-2,2,4,5-tetrafluoro-1,3-dioxolane: Similar in having both chlorine and fluorine atoms but with a different core structure.

Uniqueness

2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

202479-69-4

Molecular Formula

C4Cl2F4O

Molecular Weight

210.94 g/mol

IUPAC Name

2,2-dichloro-3,3,4,5-tetrafluorofuran

InChI

InChI=1S/C4Cl2F4O/c5-4(6)3(9,10)1(7)2(8)11-4

InChI Key

FAPGXFTXTXGRIM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(OC(C1(F)F)(Cl)Cl)F)F

Origin of Product

United States

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